4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride
Overview
Description
4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C12H17ClO3S and a molecular weight of 276.78 . It is offered by various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis of New Compounds
Research has shown applications of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds in chemiluminescence and synthesis. The study by Watanabe et al. (2010) highlighted the synthesis of sulfanyl-substituted bicyclic dioxetanes, which, upon base-induced decomposition, emit light. This process illustrates the potential use of such compounds in chemiluminescence-based applications (Watanabe et al., 2010).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, the synthesis of novel substituted 1,5-benzothiazepines containing a sulfonyl moiety was demonstrated by Chhakra et al. (2019). This research explores the potential of incorporating sulfonyl groups into compounds for various applications, including medicinal chemistry and materials science (Chhakra et al., 2019).
Molecular Structure and Spectroscopy
A study on the molecular structure, UV, IR, and ^1H NMR spectra of a new dichroic dye based on a quinoline derivative was conducted by Shahab et al. (2015). This research provides insights into the electronic properties and spectroscopic analysis of compounds with sulfonyl chloride groups, which are crucial for developing new materials with specific optical properties (Shahab et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3,5-dimethylphenoxy)butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-10-7-11(2)9-12(8-10)16-5-3-4-6-17(13,14)15/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQALFWVVRNLSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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